The synthesis of NPD8733 involves several key steps that focus on the modification of a phenyl indole core structure. Initial studies utilized structure-activity relationship (SAR) analyses combined with molecular modeling to optimize the side chains attached to this core. The addition of an N-alkyl piperazine moiety was found to significantly enhance the inhibitory potency against p97. The synthesis typically employs standard organic reactions such as coupling reactions and functional group modifications to achieve the desired molecular configuration .
NPD8733 exhibits a complex molecular structure characterized by its phenyl indole backbone and various substituents that enhance its binding affinity for p97. The specific binding site is located within the D1 domain of p97, which is crucial for its ATPase activity.
NPD8733 primarily functions through its interaction with valosin-containing protein/p97, inhibiting its ATPase activity. This inhibition impacts various downstream cellular processes.
The mechanism by which NPD8733 exerts its effects involves binding to the D1 domain of valosin-containing protein/p97. This binding inhibits the protein's ATPase activity, which is essential for various cellular activities such as protein degradation and stress response.
NPD8733 possesses distinct physical and chemical properties that contribute to its functionality as an inhibitor.
NPD8733 has significant potential in scientific research, particularly in cancer biology. Its ability to inhibit valosin-containing protein/p97 positions it as a valuable tool for studying cellular processes related to cancer progression and treatment.
The discovery of NPD8733 originated from an innovative high-throughput screening (HTS) campaign utilizing the RIKEN Natural Products Depository (NPDepo) chemical library. This library comprises approximately 40,000 structurally diverse compounds, including natural product derivatives, synthetic drug-like molecules, and microbial secondary metabolites. For the screening initiative, researchers accessed a subset of ~16,000 compounds representing the library’s chemical diversity [2] [3]. The screening strategy employed a wound-healing co-culture assay measuring the migration of NIH3T3 fibroblasts when activated by MCF7 breast cancer cells—a well-established model for cancer cell–fibroblast interactions within the tumor microenvironment. This phenotypic assay was first optimized in 96-well plates and subsequently validated in 24-well and 6-well formats to minimize false positives [2] [4].
Primary screening at 1 μg/ml identified five initial hit compounds (NPD8732, FSL0816/procaterol, NPD6543, HTD1063, and NPD6330) that specifically inhibited cancer cell–accelerated fibroblast migration without affecting baseline fibroblast motility or exhibiting cytotoxicity. Secondary validation, including dose-response analyses and Transwell migration assays, prioritized three potent candidates. Among these, NPD8732 emerged as a lead but proved unstable during photocrosslinking for target identification. This prompted a search for structurally similar analogs within the NPDepo library, leading to the identification of NPD8733—a stable, biologically active derivative suitable for mechanistic studies [2] [3].
Table 1: High-Throughput Screening Workflow for NPD8733 Identification
Screening Phase | Platform | Compounds Tested | Key Criteria | Hit Compounds |
---|---|---|---|---|
Primary Screening | 96-well wound-healing co-culture | ~16,000 | >50% inhibition of co-culture migration, no cytotoxicity | 5 initial hits |
Secondary Validation | 24-well & 6-well wound-healing; Transwell assays | 5 hits | Dose-dependent inhibition (0.1–3 μg/ml), specificity for co-culture | NPD8732, NPD6330, HTD1063 |
Derivative Expansion | Structure-based library mining | NPDepo clusters | Structural similarity to NPD8732, stability for conjugation | NPD8733 (stable analog) |
NPD8733 demonstrated potent and selective inhibition of fibroblast migration specifically induced by cancer cell co-culture. In wound-healing assays, NPD8733 (≥3 μM) significantly suppressed the accelerated migration of NIH3T3 fibroblasts co-cultured with MCF7 cells, while showing no effect on NIH3T3 migration in monoculture [2] [4]. This specificity was corroborated in Transwell migration assays, where NPD8733 (1–9 μM) dose-dependently inhibited cancer cell–activated fibroblast transmigration, achieving near-complete blockade at 9 μM. Critically, NPD8733 did not impair the viability or proliferation of either fibroblasts or cancer cells at effective concentrations, confirming its activity was migration-specific rather than cytotoxic [2] [6].
Mechanistic studies revealed NPD8733’s target through photocrosslinking pulldown assays. Immobilized NPD8733 beads selectively captured valosin-containing protein (VCP)/p97 from lysates of co-cultured fibroblasts, as confirmed by mass spectrometry (MALDI-TOF-MS). Specificity was validated using NPD8126—a structurally similar but biologically inert analog—which failed to bind VCP. Further domain mapping identified the D1 ATPase domain of VCP as NPD8733’s binding site, a region critical for VCP’s hexamerization and function [2] [4] [6].
Functional validation via siRNA-mediated VCP knockdown in NIH3T3 fibroblasts (but not MCF7 cells) phenocopied NPD8733’s effects, reducing co-culture migration. This established that:
Table 2: Functional Activity of NPD8733 in Migration Assays
Assay Type | Co-Culture System | NPD8733 Effective Concentration | Inhibition Efficiency | Specificity Confirmation |
---|---|---|---|---|
Wound Healing | NIH3T3 + MCF7 | ≥3 μM | >60% reduction in gap closure | No effect on NIH33T3 alone |
Transwell Migration | NIH3T3 + MCF7 | 1–9 μM | 100% at 9 μM | No cytotoxicity up to 10 μM |
VCP siRNA | NIH3T3 (VCP-kd) + MCF7 | N/A | Phenocopy of NPD8733 effect | Cancer cell VCP knockdown ineffective |
The initial hit NPD8732 shared a core chemical scaffold with NPD8733 but contained a labile moiety susceptible to degradation under 265-nm UV irradiation during photocrosslinking. This instability impeded target identification. To overcome this, researchers mined the RIKEN NPDepo Pilot Library—designed with 400 structurally diverse clusters—to identify analogs with improved physicochemical properties. NPD8733 (C₁₈H₁₅NO₄; MW 309.32 g/mol) was selected based on its shared benzoxazolone core with NPD8732 but enhanced stability [2] [3] [5].
A critical breakthrough was synthesizing immobilized probes of NPD8733 and its inactive analog NPD8126 for pulldown assays. Structural analysis revealed that despite high similarity, NPD8126’s subtle modifications (undisclosed in public sources but implied by inactivity) abrogated both VCP binding and anti-migratory activity. This pair served as essential tools to:
NPD8733’s binding to the VCP D1 domain suggests it may allosterically inhibit ATPase activity by disrupting hexamerization or cofactor recruitment. While detailed SAR studies of derivatives remain unpublished, the NPD8733/NPD8126 pair exemplifies how targeted library design enables rapid hit-to-probe development. The RIKEN NPDepo’s cluster-based organization allowed efficient access to analogs, accelerating the confirmation of NPD8733’s target and mechanism [3] [6].
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